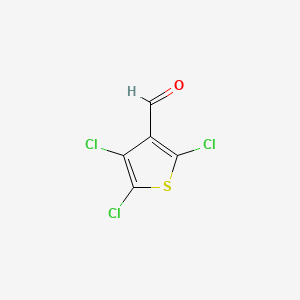

2,4,5-trichlorothiophene-3-carbaldehyde

描述

Significance of the Thiophene (B33073) Heterocycle in Organic Synthesis and Materials Science

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern organic chemistry and materials science. google.comnih.gov Its structural similarity to benzene (B151609) allows it to function as a bioisostere in medicinal chemistry, leading to the development of numerous pharmaceuticals. nih.govrsc.org Thiophene and its derivatives are integral to a wide range of biologically active compounds, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects. nih.govsigmaaldrich.com

In materials science, the thiophene nucleus is a fundamental building block for π-conjugated systems like oligothiophenes and polythiophenes. google.com These materials are prized for their semiconducting properties, which are exploited in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic solar cells. researchgate.netgoogle.com The ability of the sulfur atom's lone pair electrons to participate in the aromatic system contributes to the electronic characteristics that make these materials functional. rsc.org

Strategic Importance of Halogenation in Thiophene Scaffolds for Modulating Reactivity

Halogenation of the thiophene ring is a critical strategy for fine-tuning the chemical and physical properties of its derivatives. Introducing halogens such as chlorine or bromine alters the electron density of the ring, which in turn modulates its reactivity toward electrophilic substitution. nih.gov More importantly, halogen atoms serve as versatile synthetic handles, particularly as leaving groups in metal-catalyzed cross-coupling reactions.

Reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings utilize halogenated thiophenes to form new carbon-carbon and carbon-heteroatom bonds. nih.gov This capability allows chemists to construct complex molecular architectures with high precision, building larger, functional molecules from simpler halogenated precursors. The position and number of halogen substituents provide a powerful tool for directing the regioselectivity of these synthetic transformations.

The Formyl Group as a Pivotal Functionality in Thiophene Derivatives

The formyl group (–CHO), also known as a carbaldehyde, is one of the most versatile functional groups in organic synthesis when attached to a thiophene scaffold. It serves as a key electrophilic site, readily participating in a wide array of chemical transformations. Thiophene carbaldehydes are common starting materials for synthesizing more complex structures. nih.gov

The aldehyde can undergo nucleophilic addition, condensation reactions (such as the Knoevenagel condensation or Wittig reaction), oxidation to a carboxylic acid, and reduction to an alcohol. nih.gov This reactivity makes it an essential precursor for building side chains, extending conjugation, or introducing other functional moieties. Standard synthetic methods like the Vilsmeier-Haack reaction are commonly employed to introduce the formyl group onto the thiophene ring. encyclopedia.pubwikipedia.org

Contextualizing 2,4,5-Trichlorothiophene-3-Carbaldehyde within Advanced Chemical Synthesis

This compound is a highly functionalized molecule that serves as a specialized building block in advanced chemical synthesis. Its structure combines the features discussed previously: a thiophene core, extensive halogenation, and a reactive formyl group. The synthesis of such a molecule, while not widely detailed in dedicated literature, can be inferred from established reactions on similar scaffolds.

One plausible synthetic route is the formylation of 2,3,5-trichlorothiophene (B96315). Another strategic approach involves the metal-halogen exchange of tetrachlorothiophene (B1294677), followed by quenching the resulting organometallic intermediate with a formylating agent like N,N-dimethylformamide (DMF). beilstein-journals.org The presence of three distinct chlorine atoms at the C2, C4, and C5 positions, along with the formyl group at C3, makes this compound a unique platform for creating highly substituted, multifunctional thiophene derivatives. The electronic-withdrawing nature of the chlorine atoms deactivates the ring, influencing the reactivity of both the ring itself and the appended formyl group.

| Method | Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | Halogenated Thiophene | POCl₃, DMF | An electrophilic substitution reaction that introduces a formyl group onto an electron-rich aromatic ring. | encyclopedia.pub |

| Metal-Halogen Exchange & Formylation | Perhalogenated Thiophene (e.g., Tetrachlorothiophene) | 1. n-BuLi or Grignard Reagent 2. DMF | Selective replacement of a halogen with a lithium or magnesium moiety, followed by reaction with a formylating agent. | beilstein-journals.org |

| ipso-Formylation | Electron-rich Chlorothiophene | Vilsmeier Reagent (POCl₃, DMF) | A substitution reaction where the incoming formyl group displaces a chloro substituent already on the ring. | researchgate.net |

Scope and Objectives of Research on this compound

The primary objective for designing and synthesizing a molecule like this compound is its use as a versatile synthetic intermediate. The compound offers multiple, distinct reaction sites that can be addressed sequentially to build complex molecular targets. The research scope is therefore centered on its synthetic utility rather than its properties as an end-product.

Specific research goals involving this compound would include:

Selective Functionalization: Exploring the differential reactivity of the three chlorine atoms in cross-coupling reactions. The chlorine at the C2 (alpha) position is typically more reactive than those at the C4 and C5 (beta) positions, allowing for regioselective elaboration.

Derivatization of the Formyl Group: Using the aldehyde as a starting point for chain extension or the introduction of new functional groups, independent of reactions at the chlorinated positions.

Synthesis of Novel Heterocycles: Employing the aldehyde and an adjacent chlorine atom in cyclization reactions to form fused thieno-heterocyclic systems, such as thienopyridines or thienopyrimidines.

The ultimate aim is to leverage this polychlorinated building block to access novel, highly substituted thiophene structures that would be difficult to synthesize through other methods. These target structures are of interest in the development of new electronic materials, agrochemicals, and pharmaceutical candidates.

| Reactive Site | Type of Reaction | Potential Products/Applications |

|---|---|---|

| C3-Formyl Group | Condensation, Oxidation, Reduction, Wittig Reaction | Chalcones, Carboxylic Acids, Alcohols, Alkenes |

| C2-Chlorine | Suzuki, Stille, Buchwald-Hartwig Cross-Coupling | 2-Aryl or 2-Alkyl substituted thiophenes |

| C5-Chlorine | Cross-Coupling (harsher conditions) | Further substitution to create poly-functionalized thiophenes |

| C4-Chlorine | Cross-Coupling or Nucleophilic Substitution | Introduction of diverse substituents at the thiophene backbone |

Structure

3D Structure

属性

IUPAC Name |

2,4,5-trichlorothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3OS/c6-3-2(1-9)4(7)10-5(3)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZVFQVGTJRTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(SC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210119 | |

| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61200-61-1 | |

| Record name | 2,4,5-Trichloro-3-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61200-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061200611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichlorothiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2,4,5 Trichlorothiophene 3 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group of 2,4,5-trichlorothiophene-3-carbaldehyde is a focal point for a variety of chemical transformations, primarily driven by the electrophilic character of the carbonyl carbon. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, providing pathways to a multitude of functionalized thiophene (B33073) structures.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. In the case of this compound, this reaction is the gateway to numerous classes of compounds. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated or undergo further transformations.

Condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. While specific studies on this compound are limited, the principles of several named condensation reactions are applicable.

Aldol (B89426) and Claisen-Schmidt Condensations: These reactions involve the reaction of an enolate (from an aldehyde or ketone) with a carbonyl compound. In a Claisen-Schmidt condensation, an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen. nih.gov Given its aromatic nature, this compound could react with enolates derived from ketones or other aldehydes to form α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates.

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is an active hydrogen compound, catalyzed by a weak base. wikipedia.org Compounds like malonic acid and its esters, when reacted with this compound, would be expected to yield substituted alkenes. The reaction is typically followed by spontaneous dehydration. evitachem.com

Perkin Reaction: The Perkin reaction utilizes an aromatic aldehyde and an acid anhydride (B1165640) in the presence of an alkali salt of the acid to produce α,β-unsaturated aromatic acids. researchgate.netresearchgate.netorganic-chemistry.orgmasterorganicchemistry.com Applying this to this compound would likely result in the formation of the corresponding substituted cinnamic acid derivatives.

Stobbe Condensation: This condensation involves the reaction of an aldehyde or ketone with a succinic acid ester to form alkylidene succinic acids or their derivatives. libretexts.orgresearchgate.net The reaction of this compound in a Stobbe condensation would provide a route to unique dicarboxylic acid derivatives.

Table 1: Overview of Potential Condensation Reactions

| Reaction Name | Reactant with this compound | Expected Product Type |

|---|---|---|

| Aldol/Claisen-Schmidt | Enolate of a ketone or aldehyde | α,β-Unsaturated carbonyl compound |

| Knoevenagel | Active methylene (B1212753) compound (e.g., malononitrile) | Substituted alkene |

| Perkin | Acid anhydride and its alkali salt | α,β-Unsaturated aromatic acid |

The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a robust and widely used transformation. libretexts.org The condensation of this compound with various primary amines would yield a library of novel Schiff bases. These compounds are of significant interest due to their diverse applications, including in coordination chemistry and as intermediates for the synthesis of other nitrogen-containing heterocycles. The reaction proceeds through a carbinolamine intermediate which then dehydrates to form the C=N double bond.

Table 2: Representative Schiff Base Formation

| Amine Reactant | Product |

|---|---|

| Aniline | N-(2,4,5-trichlorothiophen-3-ylmethylene)aniline |

| Benzylamine | N-(2,4,5-trichlorothiophen-3-ylmethylene)-1-phenylmethanamine |

The addition of a cyanide anion to an aldehyde results in the formation of a cyanohydrin. nih.gov This reaction, when applied to this compound, would yield 2-hydroxy-2-(2,4,5-trichlorothiophen-3-yl)acetonitrile. Cyanohydrins are valuable synthetic intermediates as the nitrile group can be further transformed into other functional groups such as carboxylic acids, amines, and amides, thus opening up a wide range of derivatization possibilities.

Olefination Reactions

Olefination reactions provide a direct method for the conversion of the carbonyl group into a carbon-carbon double bond, a fundamental transformation in organic synthesis.

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgwikipedia.orgacs.orgscilit.com It involves the reaction of a phosphorus ylide (a Wittig reagent) with the carbonyl compound. The reaction is known for its high degree of regioselectivity, with the double bond being formed specifically at the location of the original carbonyl group. The reaction of this compound with various phosphorus ylides would provide a direct route to a wide range of vinyl-substituted trichlorothiophenes. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the substituents on the ylide.

Table 3: Expected Products from Wittig Reaction

| Phosphorus Ylide | Expected Alkene Product |

|---|---|

| Methylenetriphenylphosphorane | 3-(ethenyl)-2,4,5-trichlorothiophene |

| Ethylidenetriphenylphosphorane | 2,4,5-trichloro-3-(prop-1-en-1-yl)thiophene |

Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method in organic synthesis for the formation of alkenes, particularly with a high degree of stereoselectivity. wikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. nrochemistry.com In the context of this compound, the aldehyde group serves as the electrophilic partner for the nucleophilic phosphonate carbanion.

The reaction is initiated by the deprotonation of an alkyl phosphonate using a base, such as sodium hydride (NaH), to generate the phosphonate carbanion. alfa-chemistry.com This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the this compound. The subsequent steps involve the formation of a cyclic oxaphosphetane intermediate, which then eliminates a water-soluble phosphate (B84403) byproduct to yield the final alkene. nrochemistry.comalfa-chemistry.com A significant advantage of the HWE reaction is that the dialkylphosphate salt byproduct is easily removed by aqueous extraction. wikipedia.org

A key feature of the HWE reaction is its propensity to form (E)-alkenes (trans-isomers) with high selectivity. nrochemistry.com This stereochemical outcome is generally favored because the transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy. nrochemistry.comyoutube.com The reaction conditions, including the choice of base and solvent, can influence the stereoselectivity. youtube.com For instance, the use of phosphonates bearing electron-withdrawing groups can accelerate the elimination step. nrochemistry.com The versatility of the HWE reaction makes it a valuable tool for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds. nrochemistry.com

Table 1: Horner-Wadsworth-Emmons Reaction with this compound

| Step | Description | Key Features |

| 1. Deprotonation | A phosphonate ester is treated with a base (e.g., NaH) to form a nucleophilic phosphonate carbanion. | The carbanion is stabilized by the adjacent phosphonate group. wikipedia.org |

| 2. Nucleophilic Addition | The carbanion attacks the electrophilic carbonyl carbon of this compound. | This is typically the rate-limiting step of the reaction. wikipedia.org |

| 3. Intermediate Formation | A betaine (B1666868) intermediate is formed, which then cyclizes to an oxaphosphetane intermediate. | The stereochemistry is largely determined during this phase. |

| 4. Elimination | The oxaphosphetane intermediate collapses, eliminating a phosphate salt. | This step forms the C=C double bond and is generally irreversible. youtube.com |

| Product | An alkene, typically with (E)-stereochemistry, is formed. | The byproduct is a water-soluble phosphate, allowing for easy purification. alfa-chemistry.com |

Reduction of the Carbonyl Group (to Alcohol, Amine derivatives)

The carbonyl group of this compound is susceptible to reduction, providing access to the corresponding primary alcohol, (2,4,5-trichlorothiophen-3-yl)methanol. This transformation can be readily achieved using standard reducing agents. Common reagents for the reduction of aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com These hydride reagents act as nucleophiles, delivering a hydride ion to the electrophilic carbonyl carbon. A subsequent workup with a protic source protonates the resulting alkoxide to yield the alcohol.

Furthermore, the aldehyde can be converted into amine derivatives through a process known as reductive amination. This one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, respectively. This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is crucial to ensure that the imine is reduced selectively without affecting the initial aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed for this purpose as they are less reactive towards carbonyls under neutral or acidic conditions.

Oxidation of the Carbonyl Group (to Carboxylic Acid)

The aldehyde functionality of this compound can be oxidized to the corresponding carboxylic acid, 2,4,5-trichlorothiophene-3-carboxylic acid. This transformation is a common synthetic step used to introduce a carboxylic acid group onto an aromatic ring. beilstein-journals.org

A variety of oxidizing agents can be employed for this purpose. Strong oxidants such as potassium dichromate(VI) (K₂Cr₂O₇) in the presence of dilute sulfuric acid are effective for converting primary alcohols and aldehydes to carboxylic acids. libretexts.org During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion. libretexts.org Other chromium-based reagents, like chromium trioxide (CrO₃), can also be used. smolecule.com The general stoichiometry for the oxidation of an aldehyde with dichromate is:

3 RCHO + Cr₂O₇²⁻ + 8 H⁺ → 3 RCOOH + 2 Cr³⁺ + 4 H₂O libretexts.org

In some cases, a one-pot synthesis can be envisioned where a chlorinated thiophene aldehyde intermediate is directly oxidized to the carboxylic acid without isolation. For example, a method for synthesizing 5-chlorothiophene-2-carboxylic acid involves creating the aldehyde intermediate, which is then treated with chlorine in a basic solution to afford the final acid product. google.com

Reactions Involving the Halogen Substituents

Metal-Halogen Exchange Reactions (e.g., with Organolithium Reagents)

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, most commonly an organolithium compound. wikipedia.org This reaction is particularly useful for preparing aryl- and vinyllithium (B1195746) reagents that are difficult to synthesize by other means. wikipedia.org The reaction involves treating an organic halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (-78 to -100 °C) to prevent side reactions. tcnj.edu

R-X + R'-Li → R-Li + R'-X

For this compound, the chlorine atoms on the thiophene ring can potentially undergo metal-halogen exchange. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org While exchange with chlorides is less common, it can be facilitated by the electronic nature of the substrate. The resulting lithiated thiophene is a potent nucleophile and can be trapped with various electrophiles. However, a significant challenge in applying this reaction to this compound is the presence of the electrophilic aldehyde group, which can react with the organolithium reagent. This can be circumvented by protecting the aldehyde group or by careful control of reaction conditions, such as extremely low temperatures, which can favor the kinetically faster metal-halogen exchange over nucleophilic addition to the carbonyl. tcnj.edu Studies on bromothiophene-2-carboxylic acids have shown that deprotonation of the carboxylic acid is faster than the lithium-bromine exchange, indicating that the relative rates of competing reactions are critical. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Kumada)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent. For a substrate like this compound, the chlorine substituents can serve as coupling handles in reactions such as the Suzuki, Stille, and Sonogashira couplings.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : The organic halide adds to a coordinatively unsaturated palladium(0) catalyst to form a palladium(II) species.

Transmetalation : A nucleophilic organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille) transfers its organic group to the palladium(II) complex.

Reductive Elimination : The two organic groups on the palladium center couple, regenerating the palladium(0) catalyst and forming the final product.

The reactivity of the C-Cl bonds in these reactions is generally lower than that of C-Br or C-I bonds. However, the development of specialized ligands, such as sterically bulky dialkylbiarylphosphines or trialkylphosphines like P(t-Bu)₃, has enabled efficient coupling of aryl chlorides. nih.govnih.gov Regioselectivity is a key consideration with multiple halogen substituents. In substituted halothiophenes, palladium-catalyzed couplings often occur selectively at the α-position (C2 or C5) over the β-position (C3 or C4) due to the higher reactivity of the C-X bond at the α-position. researchgate.net This allows for the stepwise and regioselective functionalization of the thiophene ring. researchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile (R'-M) | Key Features |

| Suzuki | Boronic acid or ester (R'-B(OR)₂) | Tolerant of many functional groups; uses mild conditions. researchgate.net |

| Stille | Organostannane (R'-SnR₃) | The toxicity of tin reagents is a drawback. nih.gov |

| Sonogashira | Terminal alkyne (in presence of Cu(I) co-catalyst) | Forms a C(sp²)-C(sp) bond. |

| Kumada | Grignard reagent (R'-MgX) | Highly reactive nucleophiles, limiting functional group tolerance. |

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Thiophene Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike electrophilic aromatic substitution, the SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.govsemanticscholar.org

In this compound, the thiophene ring is rendered electron-deficient by the cumulative inductive and resonance effects of the three chlorine atoms and the formyl group. This electronic environment makes the ring susceptible to attack by strong nucleophiles. The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. semanticscholar.org

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored.

Computational studies on substituted nitrothiophenes have shown that this stepwise pathway is viable, with the initial nucleophilic addition leading to a zwitterionic intermediate. nih.gov The presence of multiple electron-withdrawing substituents, such as the chlorine atoms and the aldehyde group on the this compound scaffold, would be expected to stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the substitution reaction. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines.

Electroreduction of Halogenated Thiophenes

Electrochemical methods offer a powerful and often more environmentally benign alternative to chemical reagents for the reduction of organic compounds. The electroreduction of polyhalogenated thiophenes has been investigated as a means to achieve selective dehalogenation, a transformation that can be difficult to control using traditional chemical reductants.

Research has shown that the electroreduction of polyhalothiophenes proceeds via an irreversible mechanism requiring two electrons for the cleavage of each carbon-halogen bond. The resulting carbanion is subsequently protonated by a proton source in the medium, such as residual water in the solvent. A key finding in these studies is the preferential reduction of halogen atoms at the α-positions (2- and 5-positions) of the thiophene ring over those at the β-positions (3- and 4-positions). This selectivity is significant because it provides a synthetic route to 3-halo and 3,4-dihalo thiophenes, which are not readily accessible through direct electrophilic substitution of the parent heterocycle.

By carefully controlling the electrode potential, preparative-scale electrochemical reductions can be used to synthesize specific, less-halogenated thiophenes in good yields. For instance, the controlled-potential electrolysis of a polyhalothiophene can be stopped after the removal of one or more α-halogens to isolate the desired intermediate. This technique avoids the use of large excesses of metallic reducing agents like zinc dust, thereby minimizing chemical waste.

| Starting Material | Product(s) | Key Feature |

| Polyhalothiophene | 2,3,4-Trihalothiophene | Selective reduction of α-halogen |

| Polyhalothiophene | 3,4-Dihalothiophene | Selective reduction of both α-halogens |

| Polyhalothiophene | 3-Halothiophene | Complete reduction of α-halogens and one β-halogen |

This interactive table summarizes the selective synthesis of halothiophenes via controlled-potential electroreduction.

While specific studies on this compound are not extensively detailed in the cited literature, the established principles of polyhalothiophene electroreduction suggest that the chlorine atoms at the C-2 and C-5 positions would be preferentially reduced over the chlorine at the C-4 position. The presence of the electron-withdrawing aldehyde group at C-3 would likely influence the reduction potentials of the adjacent C-2 and C-4 halogens, but the general α-selectivity is expected to be a dominant factor.

Concurrent Reactivity: Transformations Involving Both Aldehyde and Halogen Functionalities

The dual presence of an aldehyde and multiple chloro substituents on the thiophene ring allows for complex transformations where both functionalities participate, either simultaneously or in a one-pot sequence. Such reactions are synthetically valuable as they can rapidly build molecular complexity.

One class of reagents known to interact with both functionalities is organometallics, such as Grignard reagents (RMgX). chemguide.co.ukmasterorganicchemistry.com These strong nucleophiles readily add to the electrophilic carbonyl carbon of the aldehyde group to form a secondary alcohol upon workup. masterorganicchemistry.com Concurrently, under certain conditions, Grignard reagents can induce a halogen-metal exchange at one of the chlorinated positions, particularly the more reactive α-positions. This would generate a thienyl-magnesium halide species, which could then react with other electrophiles. A plausible, albeit complex, outcome of reacting this compound with a Grignard reagent could involve initial attack at the aldehyde, followed by a halogen-metal exchange at the C-5 or C-2 position, leading to a multifunctional intermediate.

Reductive coupling reactions represent another avenue for concurrent reactivity. nih.gov Catalyzed by transition metals like copper or nickel, these reactions can couple aldehydes with organohalides. nih.gov In an intramolecular context, or in the presence of a suitable external coupling partner, it is conceivable that the aldehyde group of one molecule could be coupled with a halogenated position of another, following an initial reductive activation of the C-Cl bond. Electrochemical methods can also facilitate such cross-couplings, where electrochemically generated anions from ketones or imines can act as nucleophiles, attacking aldehydes to form 1,2-diols or β-amino alcohols. rsc.org

The Vilsmeier-Haack reaction, typically used for formylation, can have different outcomes on activated rings. For instance, on a related dihydrothiophen-3-carboxylate system, the Vilsmeier reagent was used to generate a chloroformylthiophen, demonstrating a transformation involving both the ring and a functional group that could be analogous to reactions of this compound. rsc.org

Derivatization for Enhanced Reactivity and Subsequent Transformations

To achieve selective transformations, it is often necessary to temporarily modify one of the reactive groups in this compound. This can involve protecting the highly reactive aldehyde or activating one of the halogenated positions for substitution.

The aldehyde group is highly susceptible to nucleophiles, bases, and reducing/oxidizing agents. To perform chemistry at the halogenated positions without interference from the aldehyde, it must be protected. cem.com This involves converting the aldehyde into a less reactive functional group that is stable to the desired reaction conditions and can be readily converted back to the original aldehyde. cem.com

A common and effective strategy is the formation of acetals or ketals. libretexts.org Reacting the aldehyde with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst generates a cyclic acetal. researchgate.net These groups are stable to strongly basic and nucleophilic conditions (e.g., Grignard reagents, organolithiums) but are easily cleaved by aqueous acid to regenerate the aldehyde. libretexts.orgorganic-chemistry.org

| Protecting Group | Formation Conditions | Deprotection Conditions | Stability |

| Cyclic Acetal (1,3-dioxolane) | Ethylene glycol, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, H₂SO₄) | Basic, nucleophilic, reductive (e.g., LiAlH₄) conditions |

| Dithioacetal (1,3-dithiane) | 1,3-Propanedithiol, Lewis acid catalyst | Heavy metal salts (e.g., HgCl₂), oxidative conditions (e.g., IBX) | Acidic, basic, and nucleophilic conditions |

| Silyl Aminal | tert-Butyldimethylsilyl chloride, imidazole | Mild acid (e.g., HF in CH₃CN) | Chemoselective protection |

This interactive table outlines common protection strategies for aldehydes.

Another robust option is the formation of dithioacetals, for example, by reacting the aldehyde with 1,3-propanedithiol. researchgate.net Dithioacetals are exceptionally stable to both acidic and basic conditions, offering a wider range of orthogonality. researchgate.net Their removal, however, requires specific conditions, often involving heavy metal salts or oxidative cleavage. researchgate.netnih.gov For more specialized applications, aldehydes can be protected as O-tert-butyldimethylsilylimidazolyl aminals, which are stable entities that can be de-blocked under mild, specific conditions. researchgate.net The choice of protecting group is critical and must be tailored to the reaction sequence planned for the halogenated positions. cem.com

With the aldehyde group protected, attention can be turned to the selective functionalization of the C-Cl bonds. The three chloro-substituents are not equally reactive. The α-positions (C-2 and C-5) of the thiophene ring are generally more reactive than the β-position (C-4) in many reaction types, including metal-halogen exchange and some cross-coupling reactions.

Metal-Halogen Exchange: A powerful strategy for activating C-X bonds is metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi). mdpi.com This reaction is often highly regioselective. In related polybrominated thiophenes, lithium-bromine exchange occurs preferentially at the most acidic/reactive position, which is typically the α-position not adjacent to a deactivating group. mdpi.com For this compound (with a protected aldehyde), treatment with n-BuLi at low temperature would likely lead to selective lithium-chlorine exchange at the C-5 or C-2 position. The resulting thienyllithium species is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., CO₂, alkyl halides, aldehydes), thereby introducing a new functional group at a specific position. mdpi.combeilstein-journals.org

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for forming C-C bonds. nih.govnih.gov While C-Cl bonds are generally less reactive than C-Br or C-I bonds in these reactions, the use of specialized, electron-rich, and sterically bulky phosphine (B1218219) ligands (e.g., P(t-Bu)₃) can enable the efficient coupling of aryl chlorides. uwindsor.canih.gov It is possible to achieve selective coupling at one of the chloro positions of the protected this compound with an organoboron reagent. nih.gov The relative reactivity often follows the order C-Cl(α) > C-Cl(β), allowing for potential regioselective functionalization by carefully controlling reaction conditions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The thiophene ring is activated towards nucleophilic attack by the presence of the electron-withdrawing aldehyde group (or its protected form) and the chloro-substituents. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace one of the chlorine atoms via an SNAr mechanism. nih.govrsc.org The position of substitution (C-2, C-4, or C-5) will be dictated by the relative stability of the intermediate Meisenheimer complex, which is influenced by the combined electronic effects of the aldehyde and the other chlorine atoms. nih.gov

Spectroscopic and Structural Elucidation Methodologies for 2,4,5 Trichlorothiophene 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon skeleton and proton environments in a molecule. For 2,4,5-trichlorothiophene-3-carbaldehyde, a comprehensive analysis would involve ¹H, ¹³C, and various 2D NMR techniques.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring a single resonance corresponding to the aldehyde proton (-CHO). This proton is directly attached to the thiophene (B33073) ring and is not coupled to any other protons, thus it should appear as a sharp singlet. Its chemical shift is anticipated to be in the downfield region, typically between δ 9.5 and 10.5 ppm, which is characteristic of aldehyde protons. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected: four for the thiophene ring carbons and one for the carbonyl carbon of the aldehyde group. The carbonyl carbon is the most deshielded and is expected to appear in the range of δ 180-190 ppm. The four carbons of the thiophene ring will have their chemical shifts influenced by the electron-withdrawing chlorine and aldehyde substituents. The carbon atom directly bonded to the aldehyde group (C3) would be significantly deshielded. The carbons bearing chlorine atoms (C2, C4, C5) will also experience a downfield shift.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O | 180 - 190 | Characteristic range for an aldehyde carbonyl carbon. |

| C2 | 130 - 140 | Thiophene ring carbon attached to a chlorine atom. |

| C3 | 140 - 150 | Thiophene ring carbon attached to the aldehyde group. |

| C4 | 125 - 135 | Thiophene ring carbon attached to a chlorine atom. |

Note: The predicted chemical shifts are estimations based on data from related thiophene derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY experiment would not show any cross-peaks, as there is only one type of proton (the aldehyde proton) and thus no proton-proton couplings. This lack of correlation would, in itself, be a confirmation of the isolated nature of the aldehyde proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal a correlation between the aldehyde proton and the carbonyl carbon, confirming their direct one-bond connection. This would be observed as a cross-peak at the coordinates corresponding to the chemical shifts of the aldehyde proton (¹H axis) and the carbonyl carbon (¹³C axis).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly powerful for establishing long-range (2-3 bond) correlations. For this compound, the aldehyde proton would be expected to show correlations to the C3 and C4 carbons of the thiophene ring. These correlations would be instrumental in assigning the chemical shifts of the ring carbons and confirming the position of the aldehyde group at C3.

While less common, ³⁵Cl NMR could potentially provide information about the electronic environment of the chlorine atoms. However, the chlorine nuclei are quadrupolar, which often results in very broad signals, making the spectra difficult to interpret. The three chlorine atoms in this compound are in different chemical environments (at positions 2, 4, and 5), which could, in principle, give rise to distinct signals. However, the practical application of ³⁵Cl NMR for this specific compound may be limited due to the aforementioned line broadening issues.

Vibrational Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. This band is typically observed in the range of 1680-1715 cm⁻¹. The C-H stretching vibration of the aldehyde proton is expected to appear as a weaker band, or a pair of bands, in the region of 2720-2820 cm⁻¹. The spectrum would also feature bands corresponding to the C-Cl stretching vibrations, which typically occur in the range of 600-800 cm⁻¹. The vibrations of the thiophene ring (C=C and C-S stretching) would give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2720 - 2820 | Aldehyde C-H Stretch | Weak to Medium |

| 1680 - 1715 | Aldehyde C=O Stretch | Strong |

| 1400 - 1600 | Thiophene Ring C=C Stretches | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the thiophene ring are expected to be strong in the Raman spectrum. The C-S stretching vibration of the thiophene ring, which is often weak in the IR spectrum, may show a more intense band in the Raman spectrum. The C-Cl stretching vibrations are also typically Raman active. The C=O stretching vibration of the aldehyde, while strong in the IR, would likely be weaker in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information for confirming its molecular weight and elucidating its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The theoretical exact mass of this compound (C₅HCl₃OS) can be calculated using the monoisotopic masses of its constituent elements. This calculated mass serves as a reference for experimental determination via HRMS.

The presence of three chlorine atoms results in a distinctive isotopic pattern due to the natural abundance of ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). This leads to a cluster of peaks (M, M+2, M+4, M+6) in the mass spectrum, with predictable relative intensities. HRMS can resolve these individual isotopic peaks, and the accurate mass measurement of the monoisotopic peak (containing only ¹H, ¹²C, ¹⁶O, ³²S, and ³⁵Cl) confirms the elemental formula.

Table 1: Theoretical Isotopic Masses for the Molecular Ion [C₅HCl₃OS]⁺

| Isotopologue Formula | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₅H³⁵Cl₃OS | 213.8814 | 100.0 |

| C₅H³⁵Cl₂³⁷ClOS | 215.8784 | 97.9 |

| C₅H³⁵Cl³⁷Cl₂OS | 217.8755 | 31.9 |

This interactive table outlines the calculated exact masses and expected relative abundances for the major isotopologues of the compound.

Ionization Techniques (e.g., Electron Ionization, Electrospray Ionization)

The choice of ionization technique is crucial for analyzing this compound.

Electron Ionization (EI): This is a hard ionization technique commonly used for volatile and thermally stable small organic molecules. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment. This method is highly effective for obtaining a characteristic fragmentation pattern that aids in structural elucidation. Given the nature of the target compound, EI is a suitable and likely technique for its analysis.

Electrospray Ionization (ESI): This is a soft ionization technique that generates ions from a solution. While less common for small, neutral molecules like this aldehyde unless derivatized, ESI could be employed, particularly when coupled with liquid chromatography. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight.

Fragmentation Pattern Analysis for Structural Information

The fragmentation pattern in a mass spectrum provides a fingerprint of the molecule's structure. For this compound, fragmentation would likely proceed through several predictable pathways based on the functional groups present. libretexts.org

Alpha-Cleavage: A common fragmentation for aldehydes is the loss of a hydrogen radical from the carbonyl group, resulting in a stable acylium ion [M-1]⁺. libretexts.org

Loss of Carbonyl Group: Cleavage of the bond between the thiophene ring and the aldehyde group can lead to the loss of a formyl radical (•CHO, 29 Da), producing a trichlorothienyl cation [M-29]⁺. libretexts.org

Loss of Chlorine: The sequential loss of chlorine atoms (Cl•, 35 or 37 Da) or HCl (36 or 38 Da) from the molecular ion or subsequent fragment ions is also a characteristic pathway for chlorinated aromatic compounds.

Ring Cleavage: More energetic fragmentation can lead to the cleavage of the thiophene ring itself.

The presence of three chlorine atoms complicates the spectrum, as each fragment containing chlorine will also exhibit its own isotopic cluster, aiding in the identification of chlorine-containing fragments.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of this compound would reveal absorptions corresponding to specific electronic transitions within the molecule. The thiophene ring, the aldehyde group (a chromophore), and the chlorine atoms (auxochromes) all influence the UV-Vis spectrum. The expected transitions include:

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the thiophene ring and the carbonyl group. These transitions are typically observed in the UV region. libretexts.org

n → π* Transitions: This transition involves the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and sulfur atoms, to an antibonding π* orbital of the carbonyl group. These transitions are of lower intensity compared to π → π* transitions and occur at longer wavelengths. libretexts.org

The electron-withdrawing nature of the chlorine atoms and the aldehyde group can shift the absorption maxima (λmax) compared to unsubstituted thiophene. csu.edu.au Solvents can also influence the positions of these peaks; polar solvents tend to cause a blue shift (to shorter wavelengths) for n → π* transitions. libretexts.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Relative Intensity |

|---|---|---|

| π → π* | Bonding π to Antibonding π* | High |

This interactive table summarizes the primary electronic transitions anticipated for the compound in UV-Vis spectroscopy.

Fluorescence and Excitation Spectroscopy (if applicable)

Fluorescence is the emission of light from a molecule after it has absorbed light. While many thiophene-based materials are known to be fluorescent, the applicability to this compound requires specific investigation. rsc.org

If the compound is fluorescent, a fluorescence spectrum would show the intensity of emitted light as a function of wavelength, which is typically red-shifted (longer wavelength) compared to the absorption spectrum. An excitation spectrum, which measures the fluorescence intensity at a specific emission wavelength while scanning the excitation wavelengths, would ideally resemble the absorption spectrum.

However, the presence of heavy atoms like chlorine can sometimes decrease or quench fluorescence through a phenomenon known as the "heavy-atom effect," which promotes intersystem crossing to the triplet state over fluorescence. Therefore, this compound may exhibit weak or no fluorescence. Experimental verification would be necessary to confirm its emissive properties.

Other Advanced Spectroscopic Probes (e.g., Magnetic Circular Dichroism (MCD), Electron Spin Resonance (ESR) for radical species)

Advanced spectroscopic investigations using methods such as Magnetic Circular Dichroism (MCD) and Electron Spin Resonance (ESR) have not been specifically reported for this compound in the available scientific literature.

Magnetic Circular Dichroism (MCD) is a powerful technique for probing the electronic structure of molecules, particularly paramagnetic species. rsc.org It measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, providing insights into electronic transitions and ground and excited state properties. rsc.orgresearchgate.netnih.govresearchgate.net While MCD has been applied to study various chemical systems, including organometallic complexes and other heterocycles, no specific MCD spectra or analyses for this compound have been published.

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is the primary method for studying species with unpaired electrons, such as free radicals. mit.eduresearchgate.netresearchgate.net This technique provides detailed information about the electronic environment of the unpaired electron and its interactions with nearby magnetic nuclei. libretexts.org ESR studies have been conducted on radical cations and anions of the parent thiophene molecule and some of its simpler derivatives to understand electron distribution. nih.gov However, the generation and subsequent ESR spectroscopic characterization of radical species derived from this compound have not been documented. Such a study would be necessary to understand its radical chemistry and electronic properties in a paramagnetic state.

Computational and Theoretical Investigations of 2,4,5 Trichlorothiophene 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For substituted thiophenes, these methods can predict geometry, stability, and various physicochemical properties before a compound is synthesized.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying relatively large molecular systems. scirp.org The B3LYP functional is a popular hybrid functional known for its accuracy in predicting molecular structures and thermochemical properties. scirp.orgnih.gov

The electronic structure of a molecule is key to understanding its reactivity and stability. DFT calculations are frequently employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, reveals the localization of charges on different atoms and the nature of intramolecular interactions. eurjchem.com For 2,4,5-trichlorothiophene-3-carbaldehyde, the electron-withdrawing effects of the chlorine atoms and the carbonyl group are expected to significantly influence the electron density distribution across the thiophene (B33073) ring.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated via DFT

| Parameter | Value (a.u.) | Description |

| EHOMO | -0.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.09 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 0.16 | ELUMO - EHOMO; an indicator of chemical stability and reactivity. |

| Ionization Potential (I) | 0.25 | -EHOMO; energy required to remove an electron. |

| Electron Affinity (A) | 0.09 | -ELUMO; energy released when an electron is added. |

| Electronegativity (χ) | 0.17 | (I+A)/2; measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | 0.08 | (I-A)/2; measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 0.18 | χ²/(2η); a global measure of electrophilic character. |

DFT calculations are a reliable tool for predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations can help assign the nature of electronic transitions (e.g., n→π, π→π).

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict NMR chemical shifts (¹H and ¹³C). The theoretical chemical shifts are typically calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be correlated with experimental data to aid in structure elucidation and assignment of resonances.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 185.2 |

| C2 | 138.5 |

| C3 | 142.1 |

| C4 | 130.8 |

| C5 | 129.5 |

Vibrational spectroscopy is a powerful technique for identifying functional groups and confirming molecular structures. DFT calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. q-chem.com The calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and basis set deficiencies. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or rocking of particular bonds or functional groups. nih.gov For this compound, key vibrational modes would include the C=O stretch of the aldehyde, C-Cl stretching modes, and various vibrations of the thiophene ring.

Table 3: Selected Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C-H) | 3080 | Aldehyde C-H stretch |

| ν(C=O) | 1695 | Aldehyde C=O stretch |

| ν(C=C) | 1550 | Thiophene ring C=C stretch |

| ν(C-S) | 840 | Thiophene ring C-S stretch |

| ν(C-Cl) | 710 | C-Cl stretch |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. dntb.gov.ua Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to improve upon calculations to approach the exact solution of the Schrödinger equation. While more computationally demanding than DFT, these methods are often used as benchmarks to obtain highly accurate energies and properties for smaller molecules or to validate results from less computationally expensive methods. researchgate.net

Theoretical methods are invaluable for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify stationary points corresponding to reactants, products, intermediates, and, crucially, transition states. According to Transition State Theory, the energy barrier (activation energy) determined from the energy difference between the reactant and the transition state governs the reaction rate.

For this compound, such studies could explore its reactivity in nucleophilic addition reactions at the carbonyl carbon or electrophilic substitution on the thiophene ring. Reaction path analysis, such as following the Intrinsic Reaction Coordinate (IRC), can confirm that a calculated transition state correctly connects the desired reactants and products, providing a detailed picture of the atomic motions that occur as the reaction proceeds. researchgate.net

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. nih.gov For this compound, MD simulations can elucidate its dynamic nature, which is crucial for understanding its interactions and reactivity.

The conformational flexibility of this compound is primarily dictated by the rotation of the carbaldehyde group (-CHO) relative to the trichlorothiophene ring. The orientation of the aldehyde group can significantly influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

MD simulations can be employed to explore the potential energy surface associated with the rotation around the C3-C(aldehyde) bond. By calculating the energy of the molecule at various dihedral angles, a conformational energy profile can be constructed. This profile typically reveals the most stable (lowest energy) conformations and the energy barriers between them.

For this compound, two principal planar conformations can be hypothesized: one where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring (syn-S), and another where it is oriented away (anti-S). The relative stability of these conformers is governed by a balance of steric hindrance from the adjacent chlorine atom at position 4 and potential electrostatic interactions.

Table 1: Hypothetical Conformational Energy Profile of this compound

| Dihedral Angle (S-C2-C3-C_aldehyde) | Relative Energy (kJ/mol) | Conformer Description |

| 0° | 0.0 | Most Stable (e.g., anti-S) |

| 90° | 15.0 | Transition State |

| 180° | 5.0 | Local Minimum (e.g., syn-S) |

| 270° | 15.0 | Transition State |

Note: The data in this table is illustrative and represents a plausible scenario for the conformational energetics of the molecule. The exact values would need to be determined by specific quantum mechanical calculations.

MD simulations would further reveal the dynamics of these conformational transitions, providing information on the timescale of rotation and the population of each stable state at a given temperature.

The behavior of a molecule can be significantly altered by its solvent environment. ias.ac.in MD simulations are particularly well-suited to investigate these solvent effects by explicitly including solvent molecules in the simulation box. tsijournals.com This allows for the direct observation of solute-solvent interactions and their impact on the conformational preferences and dynamic behavior of this compound.

In a non-polar solvent, intramolecular forces would predominantly govern the conformational equilibrium. However, in polar solvents, dipole-dipole interactions between the polar carbaldehyde group and solvent molecules could stabilize or destabilize certain conformations. nih.gov For instance, a polar protic solvent might form hydrogen bonds with the carbonyl oxygen, influencing the rotational barrier of the aldehyde group.

Simulations in different solvents can quantify changes in key molecular properties:

Solvation Free Energy: This value indicates how favorably the molecule is solvated, providing insights into its solubility.

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the structuring of solvent molecules around specific atoms of the solute, such as the carbonyl oxygen or the chlorine atoms. rsc.org

Table 2: Predicted Solvent Effects on Properties of this compound

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Predicted Predominant Conformer |

| n-Hexane | 1.88 | 3.2 | anti-S |

| Dichloromethane | 8.93 | 3.5 | anti-S |

| Acetone | 21.0 | 3.8 | syn-S |

| Water | 80.1 | 4.1 | syn-S |

Note: This table presents hypothetical data to illustrate the potential influence of solvent polarity on the molecular properties of this compound.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a compound with its reactivity. uliege.be These models are built by calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecule. nih.govnih.gov By establishing a mathematical relationship between these descriptors and an observed reactivity parameter, QSRR models can be used to predict the reactivity of new or untested compounds. researchgate.net

For this compound and its analogues, a QSRR model could be developed to predict various aspects of their reactivity, such as their susceptibility to nucleophilic attack at the carbonyl carbon or their rate of reaction in a specific chemical transformation.

Key steps in developing a QSRR model for this class of compounds would include:

Dataset Compilation: A series of thiophene derivatives with known experimental reactivity data would be assembled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), would be used to build a predictive model. nih.gov

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

Table 3: Relevant Molecular Descriptors for QSRR Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | Partial charge on carbonyl carbon | Susceptibility to nucleophilic attack |

| HOMO/LUMO energies | Electron-donating/accepting ability | |

| Steric | Molecular Volume | Bulkiness and accessibility of reactive sites |

| Surface Area | Potential for intermolecular interactions | |

| Topological | Wiener Index | Molecular branching and compactness |

| Physicochemical | LogP | Hydrophobicity/hydrophilicity |

In Silico Design and Prediction of Novel Derivatives

Building upon the insights from MD simulations and QSRR models, computational methods can be used for the in silico design of novel derivatives of this compound with tailored properties. techscience.comresearchgate.net This rational design process allows for the exploration of a vast chemical space to identify promising candidates for synthesis and experimental testing. nih.gov

For example, if the goal is to enhance a specific biological activity or chemical reactivity, modifications can be systematically made to the parent structure of this compound. These modifications could include:

Substitution at the thiophene ring: Replacing one or more chlorine atoms with other functional groups (e.g., -F, -Br, -CH3, -OCH3) to modulate electronic and steric properties.

Modification of the aldehyde group: Converting the aldehyde to other functional groups (e.g., an oxime, hydrazone, or alcohol) to alter its reactivity and interaction profile.

The potential of these newly designed derivatives can then be computationally evaluated. For instance, molecular docking could be used to predict their binding affinity to a biological target, or QSRR models could predict their reactivity. nih.gov This pre-screening process helps to prioritize the most promising candidates, thereby saving significant time and resources in the drug discovery or materials development pipeline.

Table 4: In Silico Design of Novel Derivatives and Predicted Property Modulation

| Parent Compound | Proposed Modification | Target Property | Predicted Outcome |

| This compound | Replace 5-Cl with -OCH3 | Increased electron density in the ring | Enhanced reactivity towards electrophiles |

| This compound | Convert -CHO to -CH=N-OH (oxime) | Increased hydrogen bonding potential | Potentially improved biological receptor binding |

| This compound | Replace 4-Cl with -CF3 | Altered steric and electronic profile | Modified reactivity and lipophilicity |

Note: This table provides hypothetical examples of how in silico design could be applied to generate novel derivatives with potentially desirable properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Functional Molecules

The strategic placement of reactive sites—the aldehyde functionality and the chlorine substituents—on the thiophene (B33073) core of 2,4,5-trichlorothiophene-3-carbaldehyde makes it an attractive starting material for the construction of more complex molecular architectures.

Building Block for Complex Heterocyclic Systems

The aldehyde group of this compound serves as a versatile handle for the synthesis of various fused and substituted heterocyclic systems. While specific examples utilizing this particular trichlorinated thiophene are not extensively documented, the general reactivity of thiophene-3-carbaldehydes suggests its utility in constructing complex heterocycles. For instance, thiophene aldehydes are known to undergo condensation reactions with a variety of nucleophiles to form key intermediates for pharmacologically active compounds. The chlorine atoms on the thiophene ring can also be subjected to nucleophilic substitution or cross-coupling reactions, further expanding the diversity of accessible heterocyclic structures. Thieno[3,2-d]pyrimidines, a class of fused heterocycles with diverse biological activities, are often synthesized from appropriately substituted 3-aminothiophenes, which can potentially be derived from precursors like this compound. nih.govresearchgate.netresearchgate.netscielo.br

Precursor for Advanced Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with applications in gas storage, catalysis, and electronics. The synthesis of COFs relies on the use of rigid, geometrically well-defined building blocks. Thiophene-based monomers are attractive for COF synthesis due to their rigidity and electronic properties. While direct use of this compound in COF synthesis is not prominently reported, its derivatives could serve as valuable precursors. For example, conversion of the aldehyde to other functional groups, such as boronic acids, could yield monomers suitable for condensation polymerization to form thiophene-containing COFs. The presence of chlorine atoms could also influence the electronic properties and stability of the resulting framework.

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of related compounds for drug discovery and materials science research. The reactivity of the aldehyde group in this compound makes it a suitable anchor point for solid-phase synthesis or a key reactant in multi-component reactions, both of which are central to combinatorial library generation. By reacting the aldehyde with a diverse set of amines, for example, a library of Schiff bases can be generated. Subsequent reactions at the chlorine positions could further diversify the library. This approach would allow for the systematic exploration of the chemical space around the trichlorothiophene scaffold to identify molecules with desired properties.

Contributions to Functional Materials Development

The inherent electronic properties of the thiophene ring, which can be further tuned by the attached functional groups, make this compound an interesting candidate for the development of novel functional materials.

Monomer or Intermediate for Conjugated Polymers and Oligomers (e.g., Organic Semiconductors)

Thiophene-containing conjugated polymers are at the forefront of organic electronics research due to their excellent charge transport properties. The aldehyde functionality on this compound can be utilized in polymerization reactions, such as Knoevenagel or Wittig reactions, to form the polymer backbone. The chlorine substituents would significantly impact the electronic properties of the resulting polymer, likely lowering the HOMO and LUMO energy levels and potentially improving air stability. While the direct polymerization of thiophene-aldehyde can sometimes be challenging, it can be incorporated into trimers or other oligomers that are then polymerized. researchgate.netnih.gov

Table 1: Potential Impact of Chlorine Substitution on Conjugated Polymer Properties

| Property | Expected Effect of Chlorine Substitution |

| HOMO/LUMO Energy Levels | Lowering of both HOMO and LUMO levels |

| Band Gap | Potential for tuning the band gap |

| Solubility | May be altered depending on the overall structure |

| Air Stability | Potentially increased due to lower HOMO level |

| Intermolecular Interactions | Can be influenced by halogen bonding |

Integration into Organic Electronic Devices (e.g., Organic Field-Effect Transistors, Organic Solar Cells, Light-Emitting Diodes)

The development of novel organic semiconductors is crucial for advancing the performance of organic electronic devices. Materials derived from this compound could find applications in various devices.

Organic Field-Effect Transistors (OFETs): The anticipated properties of polymers derived from this compound, such as good charge carrier mobility and environmental stability, would make them suitable for the active layer in OFETs. Alkylated thiophene-3-carbaldehydes are recognized as valuable building blocks for organic field-effect transistors. mdpi.com

Organic Solar Cells (OSCs): In OSCs, the electron-accepting nature of the trichlorinated thiophene unit could be beneficial for creating donor-acceptor type polymers, which are commonly used in the active layer of these devices.

Organic Light-Emitting Diodes (OLEDs): By appropriately designing the molecular structure, derivatives of this compound could be used as host materials or as components of the emissive layer in OLEDs. The high degree of conjugation and the potential for tuning the emission wavelength are key advantages.

Detailed research findings on the performance of devices specifically incorporating this compound are limited in publicly available literature. However, the foundational properties of substituted thiophenes strongly suggest its potential in these applications. nih.gov

Design of Optoelectronic and Photonic Materials

Thiophene-based molecules are of considerable interest in the development of organic optoelectronic and photonic materials. Their utility stems from the electron-rich nature of the thiophene ring, which facilitates π-electron delocalization, a key characteristic for charge transport and light-emitting properties. Derivatives of thiophene are frequently incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials can be finely tuned by introducing various substituents onto the thiophene ring.

However, a thorough review of scientific databases and chemical literature reveals a notable absence of studies specifically detailing the synthesis or characterization of optoelectronic or photonic materials derived from this compound. While the presence of chlorine atoms and an aldehyde functional group on the thiophene ring would undoubtedly influence its electronic and optical properties, there is no available data to construct a detailed analysis or to present research findings on this particular compound's performance in such applications.

Catalytic Applications (e.g., as a Ligand Precursor or Catalyst Scaffold)

The versatility of thiophene derivatives extends to the field of catalysis, where they can serve as precursors for the synthesis of ligands for metal complexes or as scaffolds for the construction of catalysts. The sulfur atom in the thiophene ring can act as a coordination site for metal ions, and the functional groups on the ring can be modified to create polydentate ligands with specific steric and electronic properties. These ligands can then be used to prepare transition metal catalysts for a variety of organic transformations.

Despite the potential for this compound to be utilized in this capacity, there is a lack of published research demonstrating its use as a ligand precursor or as a scaffold for catalysts. The aldehyde group could, in principle, be used to synthesize Schiff base ligands or be transformed into other functional groups suitable for coordination. However, no studies have been found that report the synthesis, characterization, or catalytic activity of metal complexes derived from this specific compound.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and efficient chemical processes is a paramount goal in modern organic synthesis. markwideresearch.com Traditional methods for the synthesis of highly functionalized thiophenes often involve multi-step sequences with harsh reaction conditions and the generation of significant waste. nih.gov Future research must prioritize the development of more sustainable and atom-economical routes to 2,4,5-trichlorothiophene-3-carbaldehyde and its derivatives.

Atom-economical approaches, which maximize the incorporation of all starting material atoms into the final product, are highly desirable. bohrium.comtandfonline.comfigshare.com Methodologies such as metal-catalyzed or base-promoted heterocyclization of functionalized alkynes have shown promise for the regioselective and atom-economical synthesis of substituted thiophenes. mdpi.com Adapting these strategies to incorporate the specific substitution pattern of this compound would be a significant advancement. The development of one-pot syntheses or tandem reactions that construct the thiophene (B33073) ring and install the chloro and aldehyde functionalities in a single, efficient operation would represent a major breakthrough in the sustainable production of this key building block.

Precision Control over Regioselective Transformations of Both Halogens and Aldehyde

A significant challenge in the chemistry of this compound lies in achieving precise control over the regioselective transformations of its multiple reactive sites. The three chlorine atoms at the 2, 4, and 5 positions of the thiophene ring, along with the aldehyde group at the 3-position, each offer opportunities for functionalization. However, their similar electronic environments can make selective reactions difficult to achieve. nih.gov